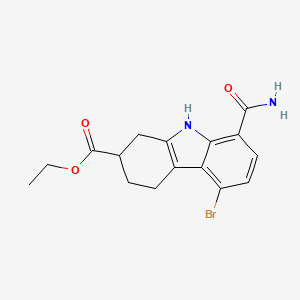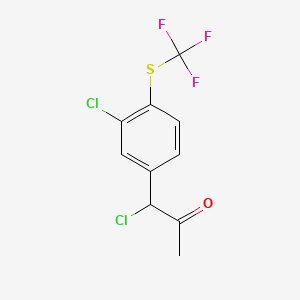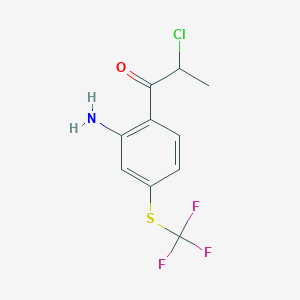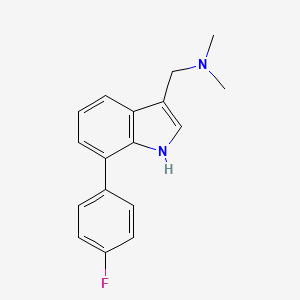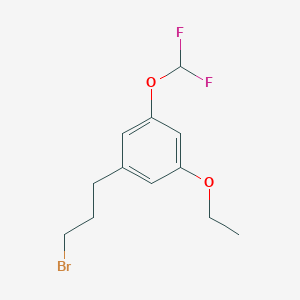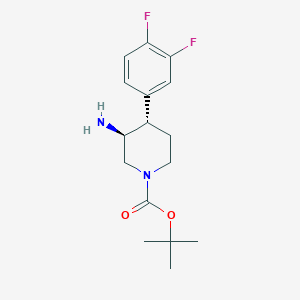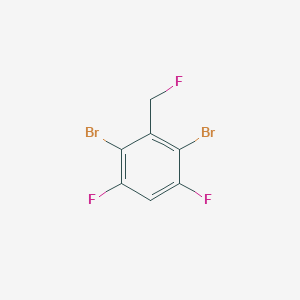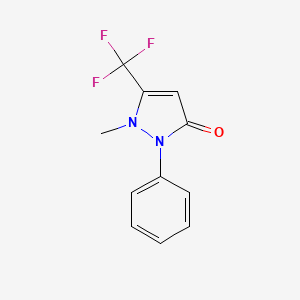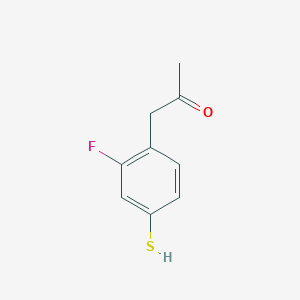
(1R,2S)-1-(Tert-butoxycarbonylamino)-2-vinylcyclopropanecarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,2S)-1-(Tert-butoxycarbonylamino)-2-vinylcyclopropanecarboxylic acid is a compound of interest in organic chemistry due to its unique structure and potential applications. This compound features a cyclopropane ring, which is known for its strain and reactivity, making it a valuable building block in synthetic chemistry.
準備方法
The synthesis of (1R,2S)-1-(Tert-butoxycarbonylamino)-2-vinylcyclopropanecarboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as tert-butyl carbamate and vinylcyclopropane.
Reaction Conditions: The key step involves the formation of the cyclopropane ring, which can be achieved through a cyclopropanation reaction. This reaction often requires a catalyst, such as a transition metal complex, and specific reaction conditions, including temperature and solvent choice.
Industrial Production: For large-scale production, the process may be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors and more efficient catalysts.
化学反応の分析
(1R,2S)-1-(Tert-butoxycarbonylamino)-2-vinylcyclopropanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols or alkanes.
Substitution: The vinyl group in the compound can undergo substitution reactions with nucleophiles, such as halides or amines, under appropriate conditions.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation, but often involve controlled temperatures and inert atmospheres.
科学的研究の応用
(1R,2S)-1-(Tert-butoxycarbonylamino)-2-vinylcyclopropanecarboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s reactivity makes it useful in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials, including polymers and advanced materials.
作用機序
The mechanism of action of (1R,2S)-1-(Tert-butoxycarbonylamino)-2-vinylcyclopropanecarboxylic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes, altering their activity by binding to the active site or allosteric sites.
Pathways Involved: It may affect metabolic pathways by inhibiting key enzymes, leading to changes in cellular processes and functions.
類似化合物との比較
(1R,2S)-1-(Tert-butoxycarbonylamino)-2-vinylcyclopropanecarboxylic acid can be compared with other similar compounds:
Similar Compounds: Examples include (1R,2S)-1-(Tert-butoxycarbonylamino)-2-ethylcyclopropanecarboxylic acid and (1R,2S)-1-(Tert-butoxycarbonylamino)-2-propylcyclopropanecarboxylic acid.
Uniqueness: The vinyl group in this compound provides unique reactivity compared to its ethyl and propyl analogs, making it more versatile in synthetic applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C11H17NO4 |
|---|---|
分子量 |
227.26 g/mol |
IUPAC名 |
(1R)-2-ethenyl-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C11H17NO4/c1-5-7-6-11(7,8(13)14)12-9(15)16-10(2,3)4/h5,7H,1,6H2,2-4H3,(H,12,15)(H,13,14)/t7?,11-/m1/s1 |
InChIキー |
RFAQWADNTLIWMG-PLNQYNMKSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N[C@@]1(CC1C=C)C(=O)O |
正規SMILES |
CC(C)(C)OC(=O)NC1(CC1C=C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


